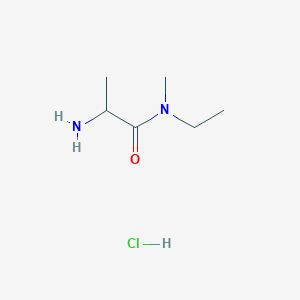
1-Propylpiperidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-Propylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1795498-10-0 . It has a molecular weight of 207.7 and its IUPAC name is 1-propylpiperidine-3-carboxylic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Propylpiperidine-3-carboxylic acid hydrochloride is1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8 (7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
1-Propylpiperidine-3-carboxylic acid hydrochloride is a powder that is stored at room temperature . The predicted melting point is 298.90° C, the boiling point is approximately 278.9° C at 760 mmHg, and the density is approximately 1.0 g/cm^3 . The refractive index is predicted to be n 20D 1.48 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-Propylpiperidine-3-carboxylic acid hydrochloride is utilized in pharmaceutical research as a reference standard for drug development . Its structural properties can be analyzed to understand the pharmacokinetics and pharmacodynamics of related compounds. It serves as a crucial component in the synthesis of more complex molecules that may have therapeutic potential.
Material Science
In material science, this compound’s role is exploratory but promising. It could be involved in the synthesis of novel materials with specific desired properties such as increased durability or enhanced conductivity . Researchers might investigate its incorporation into polymers or as a catalyst in creating new alloy compositions.
Chemical Synthesis
This compound plays a significant role in chemical synthesis, serving as a building block for more complex molecules . Its reactivity with various reagents can lead to the creation of a wide range of derivatives, which can be used for further research or as intermediates in the synthesis of active pharmaceutical ingredients.
Analytical Chemistry
In analytical chemistry, 1-Propylpiperidine-3-carboxylic acid hydrochloride is used for method development and validation . It can act as a standard in chromatographic techniques to ensure the accuracy and precision of analytical methods, which is essential for quality control in pharmaceuticals and other chemical products.
Life Sciences
Within life sciences, this compound may be used in biochemical studies to understand cellular processes . It could be a part of assays to investigate enzyme-substrate interactions or to study the transport mechanisms across cell membranes, contributing to a deeper understanding of cellular biology.
Chromatography
1-Propylpiperidine-3-carboxylic acid hydrochloride is relevant in chromatography research, particularly in the development of chromatographic methods . It can be used as a test compound to optimize separation techniques, which are vital for the purification of chemicals and in the analysis of complex biological samples.
Safety and Hazards
This compound is classified under GHS07 and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
Eigenschaften
IUPAC Name |
1-propylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIETYSHLLLMFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)


methanol](/img/structure/B1528199.png)









![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)